5-Bromo-4-methyl-1,3-oxazole hydrochloride
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Overview
Description
5-Bromo-4-methyl-1,3-oxazole hydrochloride is a chemical compound with the CAS Number: 1955498-47-1. It has a molecular weight of 198.45 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 1,3-oxazoles are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions involve the use of α-bromo ketones and amines in a CO2/photoredox-cocatalyzed tandem oxidative cyclization to prepare substituted oxazoles .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 198.45 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis Methods
- 5-Bromo-4-methyl-1,3-oxazole hydrochloride is synthesized using a highly regioselective direct halogenation method, providing high yields and exceptional regioselectivity (Yamane, Mitsudera, & Shundoh, 2004).
Applications in Antibacterial Agents
- The compound has been identified as a potential component in the development of novel oxazolidinone antibacterial agents. Its derivatives show reduced activity against monoamine oxidase A, a side effect in many oxazolidinones (Reck et al., 2005).
Coordination Chemistry
- This compound is used in the coordination chemistry of oxazoline ligands, particularly in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).
Use in Photophysical Studies
- This compound is a key component in the synthesis of oxazole-4-carboxylate derivatives, used as fluorescent probes in photophysical studies (Ferreira et al., 2010).
Antibacterial Activity
- Alkylation of related compounds demonstrates significant antibacterial activity against various microorganism families, indicating potential as broad-spectrum antibiotics (Anonymous, 2020).
Cytotoxicity Evaluation
- Derivatives of this compound have been evaluated for cytotoxicity against different cancer cell lines, showing promising results (Khusnutdinova et al., 2020).
Electron-Attracting Power Studies
- Research on various brominated compounds, including 5-Bromo-4-methyl-1,3-oxazole, has been conducted to understand the electron-attracting power of nitrogen atoms in five-membered rings (Barlin, 1967).
Structural Synthesis
- The bromination process of similar compounds leads to the formation of structurally diverse oxazole rings, expanding the applications in chemical syntheses (Ukrainets et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Oxazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their heterocyclic nature .
Mode of Action
For instance, they can undergo nucleophilic induced fragmentation of the oxazole carboxamide bond, where electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazole compounds are known to be involved in a variety of biochemical processes due to their ability to interact with different biological targets .
Result of Action
The interaction of oxazole compounds with various biological targets can lead to a range of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, the storage temperature for some oxazole compounds is recommended to be in an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUJJYPYZLVNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955498-47-1 |
Source
|
Record name | 5-bromo-4-methyl-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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